N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H27N5O2S. This compound is part of a class of hydrazides, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of an appropriate aldehyde with a hydrazide derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
- N,N′-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H25N5OS |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5OS/c1-3-20-11-13-21(14-12-20)17-27-28-24(32)18-33-26-30-29-25(22-7-5-4-6-8-22)31(26)23-15-9-19(2)10-16-23/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
UNZBBXDCCOOROY-WPWMEQJKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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